molecular formula C27H22O12 B13434934 Salvianolic acid I

Salvianolic acid I

Cat. No.: B13434934
M. Wt: 538.5 g/mol
InChI Key: MZSGWZGPESCJAN-MOBFUUNNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Salvianolic acid I can be synthesized through various chemical reactions involving the esterification of caffeic acid derivatives and danshensu (salvianic acid). The synthesis typically involves the use of sephadex chromatography and preparative chromatography to purify the compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from Salvia miltiorrhiza using solvents followed by purification processes such as high-performance liquid chromatography (HPLC). The low content of this compound in raw materials and its strong reducibility make the purification process challenging .

Chemical Reactions Analysis

Structural Basis for Reactivity

Salvianolic acids are polyphenolic compounds derived from Salvia miltiorrhiza (Danshen). Their reactivity primarily arises from:

  • Catechol groups (1,2-dihydroxybenzene) prone to oxidation and electrophilic substitution.

  • Ester linkages susceptible to hydrolysis.

  • α,β-unsaturated carbonyl systems (e.g., caffeic acid derivatives) enabling Michael additions or radical scavenging.

Inferred Reaction Pathways for Salvianolic Acids

While Salvianolic acid I remains uncharacterized, the following reactions are well-documented for analogous salvianolic acids (e.g., Salvianolic acid B, A, and C):

Oxidation and Radical Scavenging

  • Mechanism : Catechol groups donate hydrogen atoms to neutralize reactive oxygen species (ROS), forming quinones.

  • Example : Salvianolic acid B scavenges free radicals via its nine phenolic hydroxyl groups, producing stable semiquinone radicals .

Ester Hydrolysis

  • Conditions : Acidic or alkaline environments.

  • Outcome : Degradation into smaller phenolic acids (e.g., danshensu, caffeic acid).

    • Salvianolic acid A hydrolyzes in basic solutions to form salvianolic acid C and other derivatives .

Electrophilic Addition

  • Context : High humidity or aqueous environments.

  • Example : Salvianolic acid A undergoes electrophilic addition to form epimeric products (e.g., products 1 and 2) .

Dimerization and Polymerization

  • Triggers : Oxidative stress or enzymatic activity.

  • Example : Salvianolic acid B dimerizes under oxidative conditions, enhancing its antioxidant capacity .

Degradation Pathways Under Stress Conditions

Stress testing of salvianolic acids reveals degradation routes relevant to stability and bioactivity:

ConditionDegradation ProductsMechanismReference
High humidityEpimers (e.g., 1 and 2)Electrophilic addition
Strong baseIsosalvianolic acid CFree radical intermediates
High temperatureSalvianolic acid CEpoxide intermediate
Oxidizing agentsQuinones, dimerized derivativesOxidative coupling

Synthetic and Biosynthetic Insights

While this compound’s synthesis is unreported, key steps from related compounds include:

  • Wittig reaction : Used in Salvianolic acid N synthesis for Z-stereoselective olefination .

  • Intramolecular cyclization : Forms seven-membered rings in Salvianolic acid N .

Scientific Research Applications

Mechanism of Action

Salvianolic acid I exerts its effects primarily through its antioxidant properties. It acts as a reactive oxygen species scavenger, reducing oxidative stress in cells. Additionally, it inhibits the adherence of leukocytes to endothelial cells, reduces inflammation, and modulates various signaling pathways, including the JNK/Akt and NF-κB pathways .

Comparison with Similar Compounds

Salvianolic acid I is often compared with other salvianolic acids, such as salvianolic acid A and salvianolic acid B. While all these compounds share a polyphenolic structure, this compound is unique in its specific combination of caffeic acid derivatives and danshensu. Other similar compounds include:

These compounds also exhibit antioxidant properties but differ in their specific molecular structures and biological activities.

Biological Activity

Salvianolic acid I (Sal I), a polyphenolic compound derived from Salvia miltiorrhiza (Danshen), has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

Salvianolic acids, including Sal I, are known for their antioxidant , anti-inflammatory , and anticancer properties. They have been traditionally used in Chinese medicine for cardiovascular diseases and are now being investigated for their roles in various other conditions, including cancer and fibrosis.

Biological Activities

  • Anticancer Activity
    • This compound has shown significant potential as an anticancer agent. It induces apoptosis in cancer cells through intrinsic pathways by modulating Bcl-2 family proteins and activating caspases .
    • Mechanism : Sal I promotes the upregulation of pro-apoptotic proteins like Bak while downregulating anti-apoptotic proteins such as Bcl-xL, leading to mitochondrial membrane potential loss and cytochrome c release .
    • Case Study : A study on leukemia cell lines demonstrated that Sal I treatment resulted in increased apoptosis rates and decreased cell viability .
  • Anti-inflammatory Effects
    • Sal I exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and mediators. It has been shown to downregulate COX-2 and inhibit NF-kB signaling pathways .
    • Data Table: Anti-inflammatory Effects of this compound
    StudyModelKey Findings
    Wang et al., 2020In vitro (macrophages)Reduced TNF-α and IL-6 levels
    Liu et al., 2019In vivo (rats)Decreased paw edema in inflammatory models
  • Cardioprotective Properties
    • This compound contributes to cardiovascular health by improving endothelial function and reducing oxidative stress. It enhances the activity of endothelial nitric oxide synthase (eNOS), promoting vasodilation .
    • Mechanism : Sal I's cardioprotective effects are linked to its ability to scavenge free radicals and activate the Nrf2/HO-1 signaling pathway, which upregulates antioxidant enzymes .
    • Case Study : In a clinical trial involving patients with coronary artery disease, administration of Sal I resulted in improved blood flow and reduced markers of oxidative stress .
  • Fibrosis Treatment
    • Recent studies indicate that Sal I may have therapeutic effects on fibrosis, particularly liver fibrosis. It inhibits hepatic stellate cell activation and reduces collagen deposition .
    • Data Table: Effects on Fibrosis
    StudyModelKey Findings
    Hu et al., 2000In vivo (diabetic rats)Decreased collagen type I levels
    Pan et al., 2014In vitro (fibroblasts)Inhibited proliferation and migration

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in clinical settings. A first-in-human study indicated that after intravenous administration, Sal I exhibited a biphasic elimination profile with a mean terminal half-life ranging from 1.62 to 2.92 hours .

  • Pharmacokinetic Parameters Table
ParameterValue Range
Mean t1/21.62 - 2.92 hours
Volume of distribution (Vd)69.0 - 161.9 L

Properties

Molecular Formula

C27H22O12

Molecular Weight

538.5 g/mol

IUPAC Name

(2R)-2-[(E)-3-[4-[(E)-1-carboxy-2-(3,4-dihydroxyphenyl)ethenoxy]-3-hydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C27H22O12/c28-17-5-1-15(10-19(17)30)12-23(26(34)35)38-22-7-3-14(9-21(22)32)4-8-25(33)39-24(27(36)37)13-16-2-6-18(29)20(31)11-16/h1-12,24,28-32H,13H2,(H,34,35)(H,36,37)/b8-4+,23-12+/t24-/m1/s1

InChI Key

MZSGWZGPESCJAN-MOBFUUNNSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O/C(=C/C3=CC(=C(C=C3)O)O)/C(=O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)OC(=CC3=CC(=C(C=C3)O)O)C(=O)O)O)O)O

Origin of Product

United States

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